2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxyphenyl)acetamide
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Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a dibenzo[c,e][1,2]thiazin ring, and an isopropoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dibenzo[c,e][1,2]thiazin ring: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the fluorine atom: Fluorination reactions are carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the isopropoxyphenyl group: This step involves the coupling of the isopropoxyphenyl moiety to the dibenzo[c,e][1,2]thiazin ring through a suitable linker.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxyphenyl)acetamide can be compared with other similar compounds, such as:
(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound shares the dibenzo[c,e][1,2]thiazin ring and fluorine atom but differs in the presence of an acetic acid group instead of the isopropoxyphenyl group.
(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid methyl ester: This compound also contains the dibenzo[c,e][1,2]thiazin ring and fluorine atom but has a methyl ester group instead of the isopropoxyphenyl group.
Properties
Molecular Formula |
C23H21FN2O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C23H21FN2O4S/c1-15(2)30-18-7-5-6-17(13-18)25-23(27)14-26-21-11-10-16(24)12-20(21)19-8-3-4-9-22(19)31(26,28)29/h3-13,15H,14H2,1-2H3,(H,25,27) |
InChI Key |
PQNZELUJSGOOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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